Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene
Overview
Description
- Its chemical structure consists of an isobutyryloxy group attached to the 10-position of an 8,9-epoxythymol molecule.
- This compound exhibits moderate antibacterial activity, inhibiting the growth of various microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and Pseudomonas aeruginosa .
10-Isobutyryloxy-8,9-epoxythymol isobutyrate: is a natural compound found primarily in the roots of and plants.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.
Medicine: Exploring its antimicrobial properties for potential drug development.
Industry: Evaluating its use in cosmetics, food additives, or other industrial applications.
Mechanism of Action
Mode of Action
It is known to act on the qi site of cytochrome bc1 (ubiquinone reductase; ec 1659), inhibiting fungal respiration .
Biochemical Pathways
It is known to interfere with the electron transport chain by inhibiting cytochrome bc1, which could potentially disrupt ATP production and other downstream effects .
Result of Action
Its known antifungal activity suggests it may cause cell death or inhibit growth in susceptible fungi .
Preparation Methods
- The synthetic routes for 10-Isobutyryloxy-8,9-epoxythymol isobutyrate are not widely documented. it can be obtained through chemical modifications of the parent compound, 8,9-epoxythymol .
- Industrial production methods may involve extraction from natural sources or chemical synthesis.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and desired modifications.
- Major products formed during these reactions would include derivatives with altered functional groups.
10-Isobutyryloxy-8,9-epoxythymol isobutyrate: can undergo various reactions, including:
Comparison with Similar Compounds
- Similar compounds include other thymol derivatives, such as 8,9-epoxythymol , thymol , and related natural products.
10-Isobutyryloxy-8,9-epoxythymol isobutyrate: is unique due to its specific isobutyryloxy modification.
Properties
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARKEMZPWGFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256086 | |
Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-06-5 | |
Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22518-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22518-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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